molecular formula C22H23Br2N3O2S B2489964 2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide CAS No. 1058724-07-4

2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide

Cat. No. B2489964
CAS RN: 1058724-07-4
M. Wt: 553.31
InChI Key: DJNRAJABKCUWGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide" often involves multistep synthetic routes. These processes typically include the formation of intermediates such as thiazoles and hydrazides, followed by their further functionalization. For instance, thiazoles are commonly synthesized by the condensation of thioamides with α-haloketones or via cyclization reactions involving thiosemicarbazides and ketoesters (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolium-based compounds is characterized by a heterocyclic core containing sulfur and nitrogen atoms, which significantly influences their chemical behavior and interaction with other molecules. Crystallographic studies of similar compounds provide insights into their molecular geometry, including bond lengths, angles, and the presence of intramolecular or intermolecular hydrogen bonding, which can affect their stability and reactivity (Hassan et al., 2020).

Chemical Reactions and Properties

Compounds with a thiazolium core are known to participate in various chemical reactions, including nucleophilic substitutions, where the bromophenyl group can act as a leaving group, facilitating the introduction of other functional groups. Additionally, the presence of an ethoxyphenyl group can lead to reactions typical for ethers, such as cleavage under acidic conditions. The thiazolium ring itself can engage in electrophilic substitutions due to the electron-rich nature of the sulfur and nitrogen atoms.

Physical Properties Analysis

The physical properties of such complex molecules, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. The presence of halogen atoms like bromine often increases the molecular weight and affects the compound's polarity, potentially altering its solubility in various solvents. The crystalline structure can be studied through X-ray diffraction techniques to understand the molecular packing and interactions within the crystal lattice (Iyengar et al., 2005).

Scientific Research Applications

Synthesis and Structural Studies

  • Researchers have explored the formation of thiazole derivatives, like the one , from simple precursors. They have focused on synthesis, spectroscopic characterization, and structural analysis of these compounds. In one study, such molecules exhibited T-shape structures and formed different combinations of hydrogen bonds, which link the molecules into ribbons or sheets (Mahesha et al., 2021).

Antimicrobial and Anticancer Activities

  • Thiazole compounds have been synthesized and tested for their anticancer activity, particularly against breast cancer cells. In this context, certain thiazole derivatives have shown promising results in inhibiting cancer cell proliferation (Sonar et al., 2020).
  • Another study focused on the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, revealing that some synthesized compounds exhibited notable antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Mechanism of Action

properties

IUPAC Name

4-bromo-N'-[4-(4-ethoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]benzohydrazide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2S.BrH/c1-4-14-26-20(16-8-12-19(13-9-16)28-5-2)15(3)29-22(26)25-24-21(27)17-6-10-18(23)11-7-17;/h4,6-13H,1,5,14H2,2-3H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNRAJABKCUWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=[N+]2CC=C)NNC(=O)C3=CC=C(C=C3)Br)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide

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